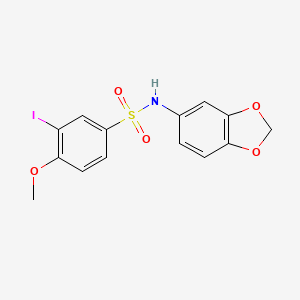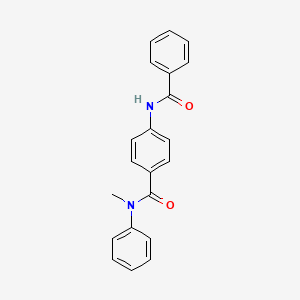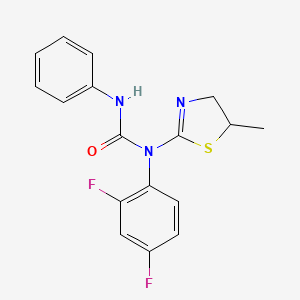![molecular formula C23H17N3O2S B4173616 2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3-methoxyphenyl)ethanone](/img/structure/B4173616.png)
2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3-methoxyphenyl)ethanone
Vue d'ensemble
Description
2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3-methoxyphenyl)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzimidazoquinazoline core, which is known for its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3-methoxyphenyl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazoquinazoline core: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization.
Thioether formation:
Attachment of the ethanone group: This step involves the reaction of the thioether intermediate with 3-methoxyphenylacetyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a simpler hydrocarbon derivative.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3-methoxyphenyl)ethanone would depend on its specific biological target. Generally, compounds with a benzimidazoquinazoline core can interact with various enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities.
Quinazoline derivatives: Often used in the development of anticancer agents.
Thioether-containing compounds: Commonly found in pharmaceuticals and agrochemicals.
Uniqueness
2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3-methoxyphenyl)ethanone is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.
Propriétés
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S/c1-28-16-8-6-7-15(13-16)21(27)14-29-23-25-18-10-3-2-9-17(18)22-24-19-11-4-5-12-20(19)26(22)23/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOKHYYQAMADFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{4-[(4-methylbenzoyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4173533.png)
![N-[({2-allyl-2-hydroxy-1-[2-(methylsulfanyl)ethyl]-4-penten-1-yl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B4173546.png)

![ethyl 5-acetyl-2-{[2-(4-biphenylyloxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4173564.png)
![5-methyl-7-[4-(methylsulfanyl)phenyl]-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4173567.png)
![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4173570.png)
![N-(2-hydroxy-4-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4173577.png)
![2-chloro-N-(1-{5-[(2,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-2-hydroxyethyl)benzamide](/img/structure/B4173584.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4173586.png)
![8-ETHYL-2-[4-({[1-(4-FLUOROPHENYL)ETHYL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B4173593.png)

![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4173605.png)
![N-(3-bromophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide](/img/structure/B4173623.png)

